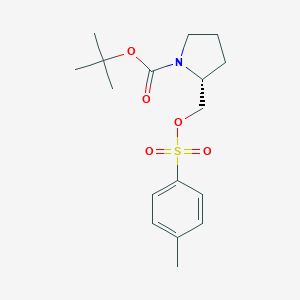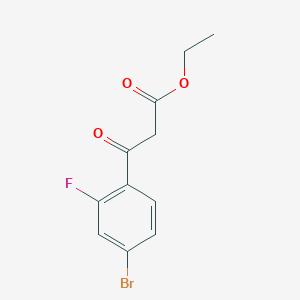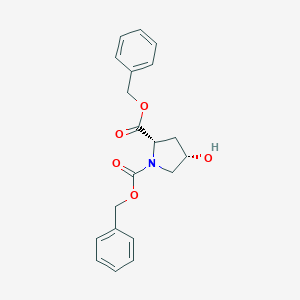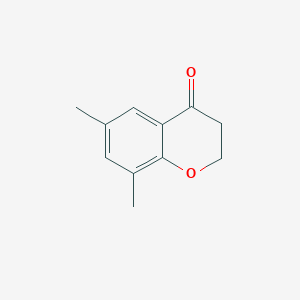
6,8-dimetil-3,4-dihidro-2H-1-benzopiran-4-ona
Descripción general
Descripción
6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities This compound is characterized by its unique structure, which includes a benzopyran ring system with two methyl groups at positions 6 and 8, and a dihydro-4-one moiety
Aplicaciones Científicas De Investigación
6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenolic compounds with diketones under acidic or basic conditions. For example, the reaction of 6,8-dimethyl-2H-chromen-4-one with reducing agents can yield the desired dihydro derivative .
Industrial Production Methods
Industrial production of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dihydro moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully saturated benzopyran derivatives .
Mecanismo De Acción
The mechanism of action of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antiproliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
6-methylcoumarin: A methyl derivative of coumarin with similar structural features.
7-methylcoumarin: Another methyl derivative with a different substitution pattern.
5,7-dihydroxy-6,8-dimethyl-3-(3’,4’-dihydroxybenzyl)chroman-4-one: A related compound with additional hydroxyl and benzyl groups
Uniqueness
6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern and the presence of the dihydro-4-one moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
6,8-dimethyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHOWUREPUUWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483628 | |
| Record name | 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15773-95-2 | |
| Record name | 2,3-Dihydro-6,8-dimethyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15773-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 6,8-Dimethylchroman-4-one?
A: 6,8-Dimethylchroman-4-one has been isolated from the stem bark of Securidaca longipedunculata [] and various species of Polygonatum Rhizome, a traditional Chinese medicine. [] Specifically, it's been identified in Polygonatum odoratum. []
Q2: What is the molecular formula and weight of 6,8-Dimethylchroman-4-one?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, based on its chemical name (6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one), we can deduce that its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol.
Q3: Are there any studies on the Structure-Activity Relationship (SAR) of 6,8-Dimethylchroman-4-one and its derivatives?
A: Although the provided abstracts don't delve into specific SAR studies for this compound, research on Polygonati Rhizoma highlights the identification of 5,7-dihydroxy-3-(4′-hydroxybenzyl)-6,8-dimethylchroman-4‐one as a chemical marker for distinguishing between species. [] This suggests that modifications to the basic structure of 6,8-Dimethylchroman-4-one, particularly the addition of hydroxyl groups, could significantly impact its biological activity and contribute to its role as a chemotaxonomic marker. Further research is needed to fully understand the SAR of this compound.
Q4: What are the known biological activities of 6,8-Dimethylchroman-4-one?
A: While the provided abstracts don't detail specific biological activities of 6,8-Dimethylchroman-4-one, they highlight the significance of homoisoflavanones as a class. One abstract mentions that homoisoflavanones extracted from Polygonatum odoratum rhizomes demonstrated inhibitory effects on the formation of advanced glycation end products (AGEs). [] AGEs are implicated in various age-related diseases, suggesting a potential therapeutic avenue for 6,8-Dimethylchroman-4-one and its derivatives.
Q5: Are there any established analytical methods for detecting and quantifying 6,8-Dimethylchroman-4-one?
A: The research on Polygonati Rhizoma employed high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS) to identify and analyze 6,8-Dimethylchroman-4-one within complex plant extracts. [, ] This suggests that HPLC and LC/MS are suitable techniques for the detection and quantification of this compound in various matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


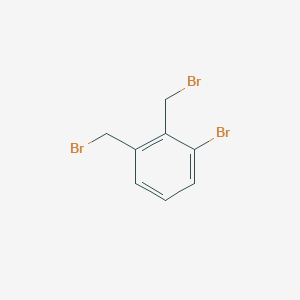

![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)

